D-Glucuronic acid sodium salt hydrate

Catalog No.
S1903854
CAS No.
207300-70-7
M.F
C6H11NaO8
M. Wt
234.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Glucuronic acid sodium salt hydrate

CAS Number

207300-70-7

Product Name

D-Glucuronic acid sodium salt hydrate

IUPAC Name

sodium;(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate;hydrate

Molecular Formula

C6H11NaO8

Molecular Weight

234.14 g/mol

InChI

InChI=1S/C6H10O7.Na.H2O/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;;/h1-4,6-9,12H,(H,10,11);;1H2/q;+1;/p-1/t1-,2-,3+,4-,6?;;/m0../s1

InChI Key

FDXOVWIMYQPHRO-HWZSTGBWSA-M

SMILES

C1(C(C(OC(C1O)O)C(=O)[O-])O)O.O.[Na+]

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)[O-])O)O.O.[Na+]

Isomeric SMILES

[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)[O-])O)O.O.[Na+]
  • Component of Synthetic Interstitial Fluid

    Research has explored the use of D-glucuronic acid sodium salt hydrate as a component in creating synthetic solutions that mimic the chemical composition of interstitial fluid, the fluid that surrounds cells in tissues. This can be useful for studying cellular function and drug interactions in a more realistic environment. Source: Sigma-Aldrich:

  • Carbohydrate Source

    D-glucuronic acid sodium salt hydrate can act as a carbohydrate source for certain cell cultures or biological processes. However, more common carbohydrate sources are typically used in research settings.

  • Chlorine-Free Media Substitute

    D-glucuronic acid sodium salt hydrate has been proposed as a potential substitute for sodium chloride in cell culture media. This could be beneficial for studies where the presence of chloride ions (Cl-) might interfere with the experiment. Source: Sigma-Aldrich:

D-Glucuronic acid sodium salt hydrate, also known as sodium D-glucuronate, is a salt form of D-glucuronic acid. Its chemical formula is C6H9NaO7·H2O, with a molecular weight of 234.14 g/mol . The compound exists as a monohydrate, meaning it contains one water molecule per molecule of the salt.

The structure of D-glucuronic acid sodium salt hydrate consists of a glucuronic acid molecule with its carboxylic acid group deprotonated and replaced by a sodium ion. The hydrate form includes a water molecule associated with the crystal structure.

D-Glucuronic acid acts as a phase II detoxification agent. It conjugates with various compounds in the body, rendering them more water-soluble and facilitating their excretion through urine []. The specific mechanism of action depends on the particular compound being conjugated.

, primarily due to its carboxylate group and hydroxyl groups. Some notable reactions include:

  • Esterification: The carboxylate group can react with alcohols to form esters.
  • Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Glycosylation: The compound can act as a glycosyl donor in glycosylation reactions.
  • Complexation: It can form complexes with metal ions due to its oxygen-rich structure.

D-Glucuronic acid and its salts play crucial roles in various biological processes:

  • Detoxification: Glucuronic acid is involved in the glucuronidation process, where it conjugates with toxins and drugs to facilitate their excretion from the body.
  • Extracellular matrix formation: It is a component of glycosaminoglycans, which are important structural elements in connective tissues.
  • Antioxidant properties: Glucuronic acid has been shown to possess antioxidant activities, potentially protecting cells from oxidative stress.

The synthesis of D-glucuronic acid sodium salt hydrate can be achieved through several methods:

  • Oxidation of glucose: Glucose can be selectively oxidized at the C6 position to form glucuronic acid, which is then converted to its sodium salt.
  • Fermentation: Some microorganisms can produce glucuronic acid through fermentation processes.
  • Enzymatic synthesis: Specific enzymes can catalyze the conversion of glucose to glucuronic acid.

After obtaining glucuronic acid, it is neutralized with sodium hydroxide and crystallized to form the hydrate.

D-Glucuronic acid sodium salt hydrate has diverse applications across various fields:

  • Pharmaceutical industry: It is used in drug development and as a precursor for the synthesis of other bioactive compounds.
  • Cosmetics: The compound is utilized in skincare products for its potential antioxidant and moisturizing properties.
  • Food industry: It serves as a food additive and preservative.
  • Research: It is employed as a standard in analytical chemistry and biochemical research.
  • Biotechnology: The compound is used in the production of various biomaterials and in tissue engineering applications.

D-Glucuronic acid sodium salt hydrate interacts with various biological molecules and systems:

  • Protein binding: It can bind to certain proteins, affecting their structure and function.
  • Enzyme interactions: The compound can act as a substrate or inhibitor for various enzymes involved in carbohydrate metabolism.
  • Cell membrane interactions: Its hydrophilic nature allows it to interact with cell membranes, potentially affecting cellular processes.

Similar Compounds: Comparison and Uniqueness

Several compounds share structural or functional similarities with D-glucuronic acid sodium salt hydrate:

  • Gluconic acid sodium salt: Similar structure but lacks the carboxylic acid group at C6.
  • Galacturonic acid sodium salt: An epimer of glucuronic acid sodium salt with a different stereochemistry at C4.
  • Mannuronic acid sodium salt: Another uronic acid salt with a different stereochemistry at C2.
  • Glucuronolactone: The intramolecular ester of glucuronic acid.

D-Glucuronic acid sodium salt hydrate is unique in its specific stereochemistry and the presence of both a carboxylate group and multiple hydroxyl groups. This combination gives it distinct chemical and biological properties, making it particularly useful in detoxification processes and as a building block for complex carbohydrates.

D-Glucuronic acid sodium salt hydrate is systematically named sodium;(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate;hydrate. Its CAS registry number is 207300-70-7, distinguishing it from the anhydrous form (CAS 14984-34-0). The compound crystallizes as a monohydrate, with a molecular formula C₆H₁₁NaO₈ and a molecular weight of 234.14 g/mol.

PropertyValueSource
IUPAC NameSodium;(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate;hydrate
CAS Number (Monohydrate)207300-70-7
Molecular FormulaC₆H₁₁NaO₈
Molecular Weight234.14 g/mol
EINECS Number239-065-7

Structural Relationship to Parent Glucuronic Acid and Isomeric Forms

The sodium salt derivative is synthesized from D-glucuronic acid, a uronic acid formed by oxidation of the primary alcohol group of D-glucose. Its structure includes a carboxylate group at C6, four hydroxyl groups (C2–C5), and a sodium ion counterion.

Key structural features:

  • Cyclic hemiacetal: Primarily adopts a β-pyranose conformation in aqueous environments.
  • Stereochemistry: The D-configuration is defined by the C5 hydroxyl group’s position, contrasting with L-iduronic acid (C5 epimer).

Isomeric variations include:

  • L-Iduronic acid: C5 epimer, prevalent in glycosaminoglycans like dermatan sulfate.
  • UDP-α-D-glucuronic acid (UDPGA): Biologically active form involved in glucuronidation, differing in the anomeric configuration (α vs. β).

Hydration States and Stoichiometric Variations in Crystalline Forms

The compound exists in two primary crystalline states:

  • Monohydrate (C₆H₁₁NaO₈): Contains one water molecule per formula unit, stabilizing the crystal lattice via hydrogen bonding.
  • Anhydrous (C₆H₉NaO₇): CAS 14984-34-0, molecular weight 216.12 g/mol, with reduced solubility compared to the hydrated form.
PropertyMonohydrate (C₆H₁₁NaO₈)Anhydrous (C₆H₉NaO₇)
Molecular Weight234.14 g/mol216.12 g/mol
Melting Point134–140°CN/A
Water Content6.7–8.7% (K.F.)0%
Solubility in WaterHigh (>10 g/100 mL)Moderate

Hydration influences physicochemical behavior, with the monohydrate preferred for biochemical applications due to enhanced stability.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

234.03516159 g/mol

Monoisotopic Mass

234.03516159 g/mol

Heavy Atom Count

15

Use Classification

Cosmetics -> Skin conditioning

Dates

Modify: 2023-08-16

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